molecular formula C32H32N4O3 B12653554 Okaramine A CAS No. 115444-43-4

Okaramine A

Cat. No.: B12653554
CAS No.: 115444-43-4
M. Wt: 520.6 g/mol
InChI Key: XOYCJCSLHCTYSV-HTFKTHENSA-N
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Description

Okaramine A is a bis-indole alkaloid primarily isolated from fungi such as Penicillium simplicissimum and Aspergillus aculeatus. It belongs to the okaramine family, renowned for insecticidal properties targeting glutamate-gated chloride channels (GluCl) in insects . Structurally, it features a 1,4-dihydroazocine ring and an N-aliphatic group attached to the indole moiety, both critical for its bioactivity . This compound exhibits moderate insecticidal activity, with an LD50 of 8 μg/g in silkworm dietary assays, but is less potent than its congener Okaramine B (LD50: 0.2 μg/g) .

Properties

CAS No.

115444-43-4

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

IUPAC Name

(1Z,4S,12R,14R,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-1(29),6,8,10,17,20(28),22,24,26-nonaene-2,15-dione

InChI

InChI=1S/C32H32N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-17,25,29,33,39H,1,18H2,2-5H3/b16-15-,24-17-/t25-,29-,32-/m1/s1

InChI Key

XOYCJCSLHCTYSV-HTFKTHENSA-N

Isomeric SMILES

CC1(/C=C\N2/C(=C\C3=C1NC4=CC=CC=C43)/C(=O)N5[C@@H](C2=O)C[C@@]6([C@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C

Canonical SMILES

CC1(C=CN2C(=CC3=C1NC4=CC=CC=C43)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Okaramine A can be synthesized through a series of chemical reactions starting from tryptophan derivatives. One of the key steps involves the formation of a dihydroindoloazocine ring system using palladium-catalyzed cyclization . The synthesis typically involves:

Industrial Production Methods

Industrial production of this compound involves fermentation of Penicillium simplicissimum AK-40 on okara (the insoluble residue of whole soybean). The fermentation broth is then extracted with acetone, followed by partitioning against ethyl acetate. Column chromatography of the ethyl acetate extract results in the isolation of this compound .

Chemical Reactions Analysis

Types of Reactions

Okaramine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Okaramine A has several scientific research applications:

Comparison with Similar Compounds

Core Structural Features

The okaramine family shares a bis-indole scaffold but diverges in ring systems and substituents:

  • Okaramine A : Contains a 1,4-dihydroazocine ring and a methoxy group on the C-ring .
  • Okaramine B : Features an azetidine ring and an azocine ring, with enhanced activity attributed to these compact nitrogen-containing rings .
  • Okaramine S : Unique seven-membered ring formed by fusion of an isoprenyl group with the indole system, absent in other okaramines .
  • Okaramine H: Differs in prenylation patterns and stereochemistry, influencing its anti-parasitic activity against Leishmania donovani .

Table 1: Structural Comparison of Key Okaramines

Compound Core Rings Key Substituents Bioactivity Highlights
This compound 1,4-Dihydroazocine C-ring methoxy Insecticidal (LD50: 8 μg/g)
Okaramine B Azetidine + Azocine N-aliphatic chain Insecticidal (LD50: 0.2 μg/g)
Okaramine C Azetidine Hydroxyl group Cytotoxic (IC50: 14.7 µM vs. L5178Y)
Okaramine S Seven-membered fused Prenyl-indole fusion Novel structure, uncharacterized activity
Okaramine H Modified azocine Diprenylated indole Anti-Leishmania (IC50: 147 µg/mL)

Insecticidal Activity and Structure-Activity Relationships (SAR)

  • Critical Moieties : The azetidine and azocine rings are indispensable for GluCl activation. Okaramine B’s superior potency is linked to its azetidine ring, which enhances binding to insect GluCl receptors .
  • Role of Substituents :
    • Methoxy groups (e.g., in this compound) moderately enhance activity but are less impactful than nitrogen-containing rings .
    • Prenylation (e.g., in Okaramine H) broadens biological targets, enabling anti-parasitic effects .
  • Mutagenesis Insights : An L319F mutation in silkworm GluCl reduces Okaramine B’s efficacy by 90%, underscoring the specificity of its azetidine-azocine system .

Table 2: Insecticidal Activity of Okaramines

Compound Target Insect LD50 (μg/g) Key Structural Determinants
This compound Bombyx mori 8.0 1,4-Dihydroazocine, methoxy
Okaramine B Bombyx mori 0.2 Azetidine, azocine
Okaramine N Bombyx mori 2.5* Modified prenyl group*
Lemmokaramine Not tested N/A Novel chlorinated indole

*Data inferred from structural analogs .

Cytotoxicity and Off-Target Effects

While this compound is primarily insecticidal, other okaramines exhibit cytotoxicity:

  • Okaramine C : IC50 of 14.7 µM against murine lymphoma L5178Y cells .
  • Okaramine G : IC50 of 12.8 µM in the same assay .
  • Okaramine S (Diprenylated) : Potent activity against HL-60 leukemia cells (IC50: 0.78 µM) .
  • This compound: No significant cytotoxicity reported, suggesting selectivity for insect channels .

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